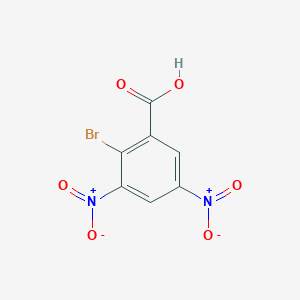

2-Bromo-3,5-dinitrobenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKJKUFARRJPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396171 | |

| Record name | 2-bromo-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-60-3 | |

| Record name | 2-Bromo-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3,5-dinitrobenzoic Acid

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-3,5-dinitrobenzoic acid, a valuable intermediate for researchers, scientists, and professionals in drug development. The document outlines a logical and chemically sound two-step synthesis, starting from readily available benzoic acid. Detailed experimental protocols, quantitative data, and a workflow visualization are provided to facilitate its practical application in a laboratory setting.

Proposed Synthesis Pathway

The most strategic and regioselective approach to synthesizing this compound involves a two-step sequence:

-

Dinitration of Benzoic Acid: The initial step is the electrophilic nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. The carboxyl group is a meta-director and deactivating, which selectively directs the two incoming nitro groups to the 3 and 5 positions.[1][2][3]

-

Bromination of 3,5-Dinitrobenzoic Acid: The subsequent step is the electrophilic bromination of the 3,5-dinitrobenzoic acid intermediate. The aromatic ring in this intermediate is strongly deactivated by the two electron-withdrawing nitro groups and the carboxyl group. These groups collectively direct the incoming electrophile (bromine) to the C-2 position, the only remaining activated site (ortho to the carboxyl group and meta to both nitro groups), thus ensuring high regioselectivity.

This pathway is favored over the nitration of 2-bromobenzoic acid, which would likely result in a complex mixture of isomers that are difficult to separate due to competing directing effects of the bromo and carboxyl groups.

Data Presentation

The following table summarizes the key quantitative data for the materials involved in the proposed synthesis.

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Melting Point (°C) |

| Benzoic Acid | Starting Material (Step 1) | C₇H₆O₂ | 122.12 | - | 122 |

| 3,5-Dinitrobenzoic Acid | Product (Step 1) / Starting Material (Step 2) | C₇H₄N₂O₆ | 212.12 | 54–58 | 205–207[2][3] |

| This compound | Final Product (Step 2) | C₇H₃BrN₂O₆ | 291.01 | Not Reported | Not Reported |

Experimental Protocols

Safety Precaution: These procedures involve the use of highly corrosive and strong oxidizing agents (fuming nitric acid, concentrated sulfuric acid, bromine). All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 337 (1955); Vol. 22, p. 48 (1942).[2][3]

Materials:

-

Benzoic acid (61 g, 0.5 mole)

-

Concentrated sulfuric acid (sp. gr. 1.84, 300 ml)

-

Fuming nitric acid (sp. gr. 1.54, 175 ml total)

-

Crushed ice

-

50% Ethanol (for recrystallization)

Equipment:

-

2-L round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a 2-L round-bottomed flask, place benzoic acid (61 g) and concentrated sulfuric acid (300 ml).

-

With external cooling using a water bath, slowly add 100 ml of fuming nitric acid in small portions (2-3 ml at a time), maintaining the internal temperature between 70°C and 90°C.

-

After the addition is complete, cover the flask and let it stand for at least one hour (or overnight) in the fume hood.

-

Heat the flask on a steam bath for 4 hours. Significant evolution of brown fumes will be observed.

-

Allow the reaction mixture to cool to room temperature, during which yellow crystals should separate.

-

Add an additional 75 ml of fuming nitric acid. Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for another 3 hours.

-

Allow the mixture to cool completely and then carefully pour it into a beaker containing 800 g of crushed ice and 800 ml of water.

-

After standing for 30 minutes, filter the precipitated crude 3,5-dinitrobenzoic acid using a Büchner funnel and wash the solid with cold water until the washings are free of sulfates.

-

The crude product (typically 62–65 g, m.p. 200–202°C) can be recrystallized from approximately 275 ml of hot 50% ethanol to yield 57–61 g (54–58%) of purified 3,5-dinitrobenzoic acid as pale yellow crystals with a melting point of 205–207°C.[2][3]

Step 2: Proposed Synthesis of this compound

Materials:

-

3,5-Dinitrobenzoic acid (21.2 g, 0.1 mole)

-

Concentrated sulfuric acid (98%, ~150 ml)

-

Liquid bromine (Br₂) (17.6 g, 5.6 ml, 0.11 mole)

-

Concentrated nitric acid (70%) (as catalyst/oxidizing agent)

-

Crushed ice

Equipment:

-

500-ml three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas trap (to absorb HBr fumes)

-

Heating mantle

Procedure:

-

In the 500-ml three-necked flask, carefully add 3,5-dinitrobenzoic acid (21.2 g) to concentrated sulfuric acid (150 ml) and stir until a homogeneous solution is obtained. Gentle warming may be required.

-

Cool the mixture to room temperature. Add a few drops of concentrated nitric acid to act as a catalyst.

-

Slowly add bromine (5.6 ml) dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if a suitable solvent system can be determined.

-

After the reaction is deemed complete, allow the mixture to cool to room temperature.

-

Very carefully and slowly, pour the reaction mixture into a large beaker containing at least 1 kg of crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously.

-

A precipitate of crude this compound should form. Allow the mixture to stand for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acids.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid). The optimal recrystallization solvent would need to be determined experimentally.

Mandatory Visualization

The following diagram illustrates the proposed two-step synthesis pathway from benzoic acid to this compound.

Synthesis pathway for this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-Bromo-3,5-dinitrobenzoic acid, a key intermediate in organic synthesis. This document collates available data on its properties, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its application in research and development.

Core Physicochemical Properties

This compound is a solid, off-white compound.[1] A summary of its key physicochemical properties is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrN₂O₆ | [2] |

| Molecular Weight | 291.01 g/mol | [2] |

| CAS Number | 116529-60-3 | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| pKa (Predicted) | 1.44 ± 0.10 | [1] |

| Solubility | See Table 2 for qualitative data |

Solubility Profile

Table 2: Qualitative Solubility of this compound and Quantitative Data for 3-Nitrobenzoic Acid

| Solvent | Formula | Type | Reported Solubility of this compound | Molar Solubility of 3-Nitrobenzoic Acid (mol·dm⁻³) at 298.15 K |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly soluble | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Very slightly soluble | Data not available |

| Methanol | CH₄O | Polar Protic | Data not available | 0.93 |

| Ethanol | C₂H₆O | Polar Protic | Data not available | 0.72 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | 0.46 |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data not available | 0.38 |

| Toluene | C₇H₈ | Nonpolar | Data not available | 0.05 |

| Water | H₂O | Polar Protic | Data not available | 0.02 |

Note: The solubility of nitro-derivatives of benzoic acid generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[3]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, based on its functional groups, the following characteristic spectral data can be expected.

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

C=O stretch (carbonyl): Strong absorption around 1700 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region

-

N-O stretch (nitro group): Strong absorptions around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons are expected to appear in the δ 8.0-9.0 ppm region. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR: The carbonyl carbon will be significantly downfield. Aromatic carbons will appear in the δ 120-150 ppm range, with carbons attached to nitro groups being more deshielded.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would therefore appear as two peaks of nearly equal intensity at m/z 290 and 292.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of aromatic carboxylic acids are provided below.

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound involves the nitration of 2-bromobenzoic acid.

Step 1: Bromination of Benzoic Acid (Illustrative) This step is provided for context on the synthesis of the precursor.

-

In a fume hood, dissolve benzoic acid in a suitable solvent.

-

Slowly add liquid bromine to the stirred reaction mixture. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which must be neutralized.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and quench excess bromine with a 10% sodium bisulfite solution.

-

Extract the product into an aqueous phase using a suitable base (e.g., 10% sodium hydroxide).

-

Separate the aqueous layer and acidify with concentrated hydrochloric acid in an ice bath to precipitate 2-bromobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Bromobenzoic Acid

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the nitrating mixture in an ice bath to below 5 °C.

-

In a separate flask, dissolve 2-bromobenzoic acid in a suitable solvent and cool the solution in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred 2-bromobenzoic acid solution, maintaining the reaction temperature below 10-15 °C.

-

After the addition, continue stirring in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate this compound.

-

Collect the crude product by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization.

Caption: Proposed two-step synthesis of this compound.

Determination of Melting Point (Capillary Method)

This is a standard and reliable technique to determine the melting point of a solid compound, which is a critical indicator of its purity.[4]

Apparatus:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a preliminary "fast run" can be performed by heating at a rate of 5-10 °C per minute to get an approximate melting point.[5]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to approximately 2 °C per minute.[5]

-

Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal melts. This range is the melting point.[5]

Caption: Workflow for experimental melting point determination.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Separate the excess solid from the saturated solution by centrifugation or filtration. It is crucial to maintain the temperature during this step to avoid any change in solubility.

-

Carefully remove an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent.

-

Measure the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.

Caption: General workflow for experimental solubility determination.[3]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa) of a substance.[6]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water-acetonitrile mixture). The ionic strength of the solution should be kept constant by adding a background electrolyte like KCl.[6]

-

Titrate the solution with a standardized solution of a strong base (e.g., carbonate-free NaOH) of known concentration.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. It is the pH at the half-equivalence point (where half of the acid has been neutralized). More accurate values can be obtained by using computational methods to analyze the titration data.[6]

Caption: Workflow for pKa determination by potentiometric titration.

References

An In-depth Technical Guide to 2-Bromo-3,5-dinitrobenzoic acid (CAS Number 116529-60-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,5-dinitrobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its significant, albeit indirect, role in drug development, particularly as a precursor to potent enzyme inhibitors, and discusses its potential as an antibacterial agent.

Core Physicochemical and Spectral Data

This compound is a solid organic compound with the molecular formula C₇H₃BrN₂O₆.[1] Its structure, featuring a bromine atom and two nitro groups on a benzoic acid scaffold, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116529-60-3 | [2] |

| Molecular Formula | C₇H₃BrN₂O₆ | [1][2] |

| Molecular Weight | 291.01 g/mol | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | BBKJKUFARRJPRP-UHFFFAOYSA-N | [1] |

| SMILES String | OC(=O)c1cc(cc(c1Br)N(=O)=O)N(=O)=O | [1] |

Table 2: Spectral Data for this compound

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR (Predicted) | ~8.0-9.0 ppm (Ar-H), ~10-13 ppm (COOH) |

| ¹³C NMR (Predicted) | Signals corresponding to aromatic carbons, carboxyl carbon, and carbons attached to bromo and nitro groups. |

| Mass Spectrometry (MS) | Molecular ion peaks at m/z 290 and 292 (due to ⁷⁹Br and ⁸¹Br isotopes).[3] |

| Infrared (IR) | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C-NO₂ (nitro groups), and C-Br bonds. |

Synthesis and Purification

Experimental Protocol: Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 2-bromobenzoic acid.

Step 1: Synthesis of 2-Bromobenzoic Acid (from Benzoic Acid) This step is provided for context, assuming 2-bromobenzoic acid is not readily available. The protocol is adapted from standard bromination procedures for aromatic carboxylic acids.

-

Materials: Benzoic acid, liquid bromine, iron(III) bromide (FeBr₃) catalyst, 10% sodium bisulfite solution, 10% sodium hydroxide solution, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve benzoic acid in a suitable inert solvent.

-

Add FeBr₃ as a catalyst.

-

Slowly add liquid bromine to the mixture at room temperature with constant stirring. The reaction is typically carried out in a fume hood.

-

After the addition is complete, stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Quench the excess bromine by carefully adding a 10% sodium bisulfite solution.

-

Extract the product into an aqueous phase using a 10% sodium hydroxide solution.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the 2-bromobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Step 2: Dinitration of 2-Bromobenzoic Acid This protocol is adapted from the nitration of benzoic acid.

-

Materials: 2-Bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath.

-

In a separate beaker, dissolve 2-bromobenzoic acid in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid, maintaining the temperature below 10-15 °C.[4]

-

After the addition, continue stirring in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.[4]

-

Carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the this compound.[4]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.[4]

-

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Purification

The crude product can be purified using several standard laboratory techniques.[5]

1. Recrystallization:

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethanol/water mixtures) to find a solvent that dissolves the compound when hot but not when cold.[5]

-

Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to form crystals. Collect the purified crystals by filtration.[5]

2. Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column and collect fractions, monitoring by TLC to isolate the pure product.[5]

3. Acid-Base Extraction:

-

Procedure:

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

-

Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic product will move to the aqueous layer as its salt.[5]

-

Separate the aqueous layer and re-acidify with a strong acid (e.g., HCl) to precipitate the purified product.[5]

-

Collect the solid by filtration.

-

Caption: General workflow for acid-base extraction purification.

Applications in Drug Development and Biological Activity

While direct biological data on this compound is limited, its primary significance lies in its utility as a precursor for synthesizing biologically active molecules.[6]

Precursor to PARP Inhibitors

This compound is a key starting material for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its analogs. These compounds are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6] PARP inhibitors are an important class of anticancer agents.

The PARP-1 Signaling Pathway in DNA Repair: PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.[6] By inhibiting PARP, compounds like 5-AIQ can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects.

Caption: Inhibition of the PARP-1 signaling pathway by 5-AIQ.

Potential Antibacterial Activity

Table 3: Comparative Antibacterial Activity of Substituted Benzoic Acid Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-chloro-5-nitrobenzoic acid derivative 1 | S. aureus ATCC 25923 | 100 µM | [7] |

| 2-chloro-5-nitrobenzoic acid derivative 2 | MRSA (clinical isolate) | 100 µM | [7] |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | S. aureus | Active (comparable to ampicillin) | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.[7]

-

Materials: Test compound, bacterial culture (e.g., Staphylococcus aureus), Mueller-Hinton broth, 96-well microtiter plates.

-

Procedure:

-

Prepare a standardized bacterial inoculum (0.5 McFarland standard).

-

Serially dilute the test compound in Mueller-Hinton broth in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound with no visible bacterial growth.[7]

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Spectroscopic Profile of 2-Bromo-3,5-dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3,5-dinitrobenzoic acid (CAS No: 116529-60-3). Due to the limited availability of fully characterized experimental spectra in public databases, this document summarizes the expected spectroscopic data based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate empirical validation.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Structure:

Spectroscopic Data Summary

The following sections present the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~11-13 | COOH (s, 1H) | ~165-170 | C=O |

| ~8.9-9.1 | Ar-H (d, 1H) | ~148-152 | C-NO₂ |

| ~8.6-8.8 | Ar-H (d, 1H) | ~135-140 | C-COOH |

| ~125-130 | C-H | ||

| ~120-125 | C-Br |

Note: Predicted values are based on additive models and comparison with known spectra of substituted benzoic acids. Actual experimental values may vary.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for this compound is noted to be available from Bio-Rad Laboratories, Inc.[1]. The characteristic absorption bands for the functional groups present in this compound are well-established.

Table 2: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710-1680 | C=O stretch | Carboxylic Acid |

| ~1550-1520 | N-O asymmetric stretch | Nitro Group |

| ~1350-1330 | N-O symmetric stretch | Nitro Group |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~920 (broad) | O-H bend | Carboxylic Acid Dimer |

| ~750-550 | C-Br stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a distinct molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).

Table 3: Expected Mass Spectrometry Data

| m/z Value | Assignment | Notes |

| 290 & 292 | [M]⁺ | Molecular ion peak (doublet of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes). |

| 273 & 275 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 245 & 247 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 244 & 246 | [M-NO₂]⁺ | Loss of a nitro group. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on sample solubility.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer (e.g., a 400 or 500 MHz spectrometer).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR: Acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean crystal to account for atmospheric and instrumental contributions.

-

Place a small amount of the solid this compound directly onto the ATR crystal, ensuring complete coverage.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak. For this compound, this will be a pair of peaks of nearly equal intensity at approximately m/z 290 and 292, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure.

-

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3,5-dinitrobenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a comprehensive, generalized protocol for the experimental acquisition of such a spectrum.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is of primary interest, featuring two protons on the benzene ring. Their chemical shifts are significantly influenced by the presence of three strongly electron-withdrawing substituents: a bromine atom and two nitro groups, in addition to the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.8 - 9.0 | Doublet (d) | 2.0 - 3.0 | 1H |

| H-6 | 8.6 - 8.8 | Doublet (d) | 2.0 - 3.0 | 1H |

| COOH | > 10 | Singlet (s), broad | - | 1H |

Note: Predicted values are based on the analysis of substituent effects on aromatic chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

Structural Analysis and Signal Assignment

The predicted ¹H NMR spectrum is consistent with the structure of this compound, which contains two aromatic protons at positions 4 and 6. The strong deshielding effect of the two nitro groups and the bromine atom causes the aromatic protons to resonate at very high chemical shifts (downfield).

The two aromatic protons, H-4 and H-6, are not chemically equivalent and are expected to appear as two distinct signals. They are situated meta to each other, which typically results in a small coupling constant (J), observed as a doublet for each proton. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position, often above 10 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the chemical structure of this compound and the spatial relationship between the aromatic protons.

Caption: Chemical structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring the ¹H NMR spectrum of an aromatic carboxylic acid like this compound.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for aromatic carboxylic acids due to its high dissolving power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

4.2. Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Angle: A 30° pulse angle is typically used.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase and Baseline Correction: Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline.

-

Chemical Shift Calibration: Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).[1]

-

Integration: Integrate the peaks in the spectrum to determine the relative ratios of the different types of protons.

Logical Workflow for Spectral Analysis

The process of analyzing and interpreting the ¹H NMR spectrum of this compound can be summarized in the following workflow.

References

Technical Guide: Predicted 13C NMR Analysis of 2-Bromo-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dinitrobenzoic acid is a polysubstituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its complex substitution pattern, featuring a bromine atom and two nitro groups, creates a unique electronic environment that significantly influences its chemical properties and potential applications. An in-depth understanding of its molecular structure is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for this purpose.

This technical guide provides a comprehensive, albeit predictive, analysis of the 13C NMR spectrum of this compound. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from structurally analogous compounds to forecast the chemical shifts. It also outlines a detailed experimental protocol for acquiring such data, intended to serve as a practical resource for researchers.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted based on the known substituent effects of bromo, nitro, and carboxylic acid groups on a benzene ring. Data from similar compounds, such as 2-bromobenzoic acid and 3,5-dinitrobenzoic acid, were used as a reference. The predictions are summarized in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 (-COOH) | ~165 | The carboxylic acid carbon is typically found in this downfield region.[1] |

| C2 (-Br) | ~120 | The bromo substituent has a moderate deshielding effect on the directly attached carbon. |

| C3 (-NO2) | ~150 | The strongly electron-withdrawing nitro group causes significant deshielding of the attached carbon. |

| C4 | ~125 | This carbon is meta to the bromine and ortho to a nitro group, leading to a moderately deshielded environment. |

| C5 (-NO2) | ~150 | Similar to C3, this carbon is directly attached to a strongly electron-withdrawing nitro group. |

| C6 | ~130 | This carbon is ortho to the bromine and meta to a nitro group, resulting in a deshielded signal. |

| -COOH | ~168 | The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift.[1] |

Note: These are predicted values and may differ from experimental results. The solvent used for analysis will also influence the exact chemical shifts.

Molecular Structure and Carbon Numbering

To correlate the predicted chemical shifts with the molecular structure, the carbon atoms of this compound are numbered as illustrated in the following diagram.

Detailed Experimental Protocol

The following is a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity to avoid extraneous signals in the spectrum.

-

Sample Amount: Dissolve approximately 20-50 mg of solid this compound in a suitable deuterated solvent.

-

Solvent Selection: A common solvent for this type of compound is deuterated dimethyl sulfoxide (DMSO-d6) due to its ability to dissolve polar aromatic carboxylic acids. Deuterated chloroform (CDCl3) with a small amount of deuterated methanol (CD3OD) can also be used.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.6-0.7 mL.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband or dual-channel probe suitable for 13C detection.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled 1D 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon atoms (e.g., 0 to 200 ppm).

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the chemical shifts to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Experimental Workflow

The general workflow for acquiring and processing the 13C NMR data is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. The predicted chemical shifts, based on established substituent effects, offer a valuable starting point for spectral assignment upon experimental acquisition. The detailed experimental protocol and workflow diagrams are designed to facilitate the practical application of 13C NMR spectroscopy for the structural elucidation of this and similar complex organic molecules. It is anticipated that this guide will be a useful resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Bromo-3,5-dinitrobenzoic acid. It details the expected vibrational frequencies, a complete experimental protocol for spectral acquisition, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, materials science, and pharmaceutical development.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds. By measuring the interaction of infrared radiation with a sample, an IR spectrum is produced, which provides a unique "molecular fingerprint." For this compound (C₇H₃BrN₂O₆), the IR spectrum is characterized by the vibrational modes of its key functional groups: a carboxylic acid, two nitro groups, a carbon-bromine bond, and a substituted aromatic ring.

The analysis of the IR spectrum of this compound is crucial for its identification, purity assessment, and the study of its molecular interactions in various chemical and biological systems.

Expected Infrared Absorption Data

While a publicly available, comprehensive dataset for the IR spectrum of this compound is limited, the expected absorption peaks can be accurately predicted based on the characteristic vibrational frequencies of its constituent functional groups. The following table summarizes the anticipated IR absorption bands, their corresponding vibrational modes, and typical intensity levels.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Broad, Strong |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium |

| 1710 - 1680 | C=O stretch (Carboxylic acid, conjugated) | Strong |

| 1600 - 1585 | C=C stretch (Aromatic ring) | Medium |

| 1550 - 1475 | NO₂ asymmetric stretch | Very Strong |

| 1500 - 1400 | C=C stretch (Aromatic ring) | Medium |

| 1360 - 1290 | NO₂ symmetric stretch | Strong |

| 1320 - 1210 | C-O stretch (Carboxylic acid) | Strong |

| 950 - 910 | O-H bend (out-of-plane, Carboxylic acid dimer) | Broad, Medium |

| 850 - 750 | C-H bend (out-of-plane, Aromatic) | Strong |

| 690 - 515 | C-Br stretch | Medium to Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality ATR-FTIR spectrum of solid this compound. The procedure is based on standard laboratory practices for solid-state IR analysis.[1]

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal). A Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR accessory is a suitable example.[1]

-

Sample: this compound, solid.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2. Sample Preparation and Data Acquisition

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol or ethanol.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the experimental setup and data analysis in the IR spectroscopy of this compound.

Caption: Workflow for ATR-FTIR Analysis.

Signaling Pathways and Molecular Interactions

While IR spectroscopy primarily provides information about the covalent bonds within a molecule, it can also offer insights into intermolecular interactions, such as hydrogen bonding. In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization has a significant effect on the IR spectrum, most notably causing a broad and intense O-H stretching band in the 3300-2500 cm⁻¹ region. The diagram below illustrates the hydrogen bonding interaction in a carboxylic acid dimer.

Caption: Carboxylic Acid Dimerization.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear indicators of its carboxylic acid, nitro, and aromatic functionalities. This technical guide offers a foundational understanding of the expected spectral features and a practical protocol for their measurement. For researchers and professionals in drug development, a thorough understanding of the IR spectroscopic properties of such molecules is essential for quality control, structural verification, and the investigation of molecular interactions that can influence physicochemical and biological properties.

References

Mass Spectrometry of 2-Bromo-3,5-dinitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-Bromo-3,5-dinitrobenzoic acid (C₇H₃BrN₂O₆), a compound of interest in various fields of chemical research and drug development. This document outlines the predicted fragmentation patterns, experimental protocols, and key mass spectrometric data for this molecule.

Molecular Properties and Isotopic Profile

This compound has a molecular weight of approximately 291.01 g/mol . A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.

Predicted Mass Spectrometric Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on the known behavior of related compounds such as benzoic acids, nitroaromatics, and bromoarenes. The following table summarizes the expected major ions in an electron ionization (EI) mass spectrum.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 290 | 292 | [C₇H₃⁷⁹BrN₂O₆]⁺• | - | Molecular ion (M⁺•) |

| 273 | 275 | [C₇H₂⁷⁹BrN₂O₅]⁺ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |

| 245 | 247 | [C₇H₃⁷⁹BrN₂O₄]⁺• | •NO₂ | Loss of a nitro group, a common fragmentation for nitroaromatics. |

| 228 | 230 | [C₇H₂⁷⁹BrN₂O₃]⁺ | •OH, •NO₂ | Subsequent loss of a hydroxyl radical after the loss of a nitro group. |

| 199 | 201 | [C₇H₃⁷⁹BrO₂]⁺• | 2 x •NO₂ | Loss of both nitro groups. |

| 166 | - | [C₇H₂N₂O₄]⁺ | •Br, •OH | Loss of a bromine radical and a hydroxyl radical. |

| 120 | - | [C₆H₂NO₂]⁺ | •Br, •COOH, •NO | Loss of bromine, carboxyl group, and nitric oxide. |

| 75 | - | [C₅H₃O]⁺ | •Br, 2x•NO₂, •CO | Further fragmentation of the aromatic ring. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways initiated by the ionization of the molecule. The presence of multiple functional groups (carboxylic acid, two nitro groups, and a bromine atom) leads to a complex fragmentation pattern.

A primary fragmentation event is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a stable acylium ion. Another significant fragmentation pathway involves the loss of one or both nitro groups (•NO₂). The cleavage of the carbon-bromine bond is also possible. Subsequent fragmentations can involve the loss of carbon monoxide (CO) and further degradation of the aromatic ring.

Figure 1. Predicted Electron Ionization Fragmentation Pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will depend on the sample matrix and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for thermally stable and volatile compounds. Derivatization may be required for acidic compounds like this compound to improve its volatility and chromatographic behavior.

Sample Preparation (with Derivatization):

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the sample solution. Heat the mixture at 60-70°C for 30 minutes to convert the carboxylic acid to its corresponding trimethylsilyl (TMS) ester.

-

Dilution: After cooling, dilute the derivatized sample to a final concentration of approximately 10 µg/mL with the solvent.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: 1 µL of the sample in splitless mode.

-

Inlet Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar and thermally labile compounds and may not require derivatization.

Sample Preparation:

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of methanol and water.

-

Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with 10% B, hold for 1 minute.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often preferred for acidic compounds.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 300-350°C.

-

Drying Gas Flow: 8-12 L/min.

-

Scan Range: m/z 50-400.

-

Figure 2. General Experimental Workflow for the MS Analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound provides valuable information for its structural elucidation and quantification. The characteristic isotopic pattern of bromine is a key identifier. While experimental data is limited, a thorough understanding of the fragmentation behavior of related aromatic compounds allows for the prediction of its mass spectrum. The detailed experimental protocols provided in this guide offer a starting point for researchers to develop robust analytical methods for this compound.

Technical Guide: Structural Elucidation of 2-Bromo-3,5-dinitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and potential applications, particularly in the fields of medicinal chemistry and materials science. This guide addresses the structural characterization of 2-Bromo-3,5-dinitrobenzoic acid. While a definitive single-crystal X-ray structure for this specific compound is not currently available in public crystallographic databases, this document provides a comprehensive overview of the methodologies required for its determination. It outlines the standard experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents known physical and chemical data for the target compound. The guide is intended to serve as a practical resource for researchers aiming to elucidate the crystal structure of this and related compounds.

Introduction and Physicochemical Properties

This compound (C₇H₃BrN₂O₆) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and two nitro groups on the benzoic acid framework, suggests potential utility as an intermediate in organic synthesis. The electron-withdrawing nature of the nitro groups significantly influences the acidity of the carboxylic proton and the molecule's overall electronic properties.

While the definitive crystal structure remains to be determined, key chemical and physical properties have been computed and are summarized below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrN₂O₆ | PubChem[1] |

| Molecular Weight | 291.01 g/mol | PubChem[1], Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 116529-60-3 | PubChem[1] |

| InChI Key | BBKJKUFARRJPRP-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1=C(C=C(C(=C1C(=O)O)Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | PubChem[1] |

Experimental Protocols for Crystal Structure Determination

The elucidation of the crystal structure of a novel compound like this compound follows a well-established workflow. This section details the typical experimental protocols.

Synthesis and Purification

Synthesis of dinitrobenzoic acids typically involves the nitration of a benzoic acid precursor using a mixture of fuming nitric acid and concentrated sulfuric acid.[2][3] For the target compound, a plausible route would be the dinitration of 2-bromobenzoic acid.

-

General Nitration Protocol:

-

The precursor (e.g., 2-bromobenzoic acid) is dissolved in concentrated sulfuric acid in a reaction vessel suitable for aggressive reagents.

-

The mixture is cooled in an ice bath to maintain a low temperature (e.g., 5-10°C).[3]

-

Fuming nitric acid is added dropwise to the stirred solution, carefully controlling the temperature to prevent runaway reactions.[3]

-

After the addition is complete, the reaction mixture is stirred for a set period, sometimes at room temperature and then at an elevated temperature (e.g., 50-65°C) to ensure the reaction goes to completion.[3][4]

-

The reaction is quenched by pouring the mixture onto crushed ice, causing the product to precipitate.

-

The crude solid is isolated by filtration, washed extensively with cold water to remove residual acid, and then dried.

-

Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture (e.g., aqueous ethanol).[2]

-

Single-Crystal Growth

Growing high-quality single crystals is often the most challenging step. The primary method is slow evaporation of a saturated solution.

-

Protocol for Crystal Growth:

-

A suitable solvent system must be determined empirically. Solvents like ethanol, methanol, acetone, or ethyl acetate are common choices.

-

A saturated solution of the purified this compound is prepared at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a clean vial, which is then loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Alternative methods include vapor diffusion and slow cooling of a saturated solution.[5]

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5]

-

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) while being rotated, and a series of diffraction images are collected by a detector.[5]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined against the experimental data using least-squares methods. This process adjusts atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Visualization of Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is a critical pathway in materials research. The following diagram illustrates this standard workflow for the characterization of this compound.

Expected Structural Features

Although the specific crystal structure is unknown, several features can be anticipated based on related compounds:

-

Planarity: The benzoic acid ring is expected to be largely planar. The nitro groups and the carboxylic acid group may be twisted out of the plane of the ring to varying degrees.

-

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that the molecules will form hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact in a head-to-head fashion.

-

Intermolecular Interactions: In addition to hydrogen bonding, other interactions such as halogen bonding (involving the bromine atom) and π-π stacking between aromatic rings may play a role in stabilizing the crystal packing.

The determination of the actual three-dimensional structure through the methods outlined above is essential to confirm these hypotheses and to provide precise quantitative data on bond lengths, bond angles, and intermolecular contacts.

References

A Technical Guide to the Solubility of 2-Bromo-3,5-dinitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of chemical intermediates and active pharmaceutical ingredients in organic solvents is a fundamental parameter that dictates process efficiency, purification strategies, and formulation success. This technical guide focuses on 2-Bromo-3,5-dinitrobenzoic acid (CAS No. 116529-60-3), a key substituted aromatic compound. As there is a lack of specific quantitative solubility data for this molecule in public literature, this document provides a robust framework for its evaluation. It includes a detailed analysis of a structurally analogous compound, a discussion of the physicochemical principles governing solubility, and a comprehensive experimental protocol for determining thermodynamic solubility, enabling researchers to generate critical data for process development and optimization.

Introduction

This compound is an aromatic carboxylic acid with a molecular weight of 291.01 g/mol .[1] Its molecular structure, which includes a carboxylic acid group, a bromine atom, and two nitro groups, confers distinct physicochemical properties that are critical for its application in chemical synthesis. A thorough understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, designing crystallization-based purification processes, and developing formulations. Low solubility can present significant challenges, leading to poor bioavailability in pharmaceutical applications or unreliable outcomes in in vitro assays.[2] This guide provides the necessary theoretical background and a practical, standardized methodology for researchers to accurately determine the solubility of this compound.

Physicochemical Properties and Solubility Prediction

The solubility of this compound is dictated by the interplay of its functional groups:

-

Carboxylic Acid Group (-COOH): This polar group can both donate and accept hydrogen bonds, suggesting favorable interactions with polar protic solvents like methanol and ethanol.

-

Nitro Groups (-NO₂): As strong electron-withdrawing groups, they increase the polarity of the molecule and the acidity of the carboxylic proton, enhancing interactions with polar solvents.

-

Bromine Atom (-Br): The presence of bromine increases the molecule's size and van der Waals forces, which can influence solubility in less polar or halogenated solvents.

Based on these features, the compound is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, and poorly soluble in non-polar solvents and water.

Comparative Solubility Data: 3,5-Dinitrobenzoic Acid

While specific experimental data for this compound is not available, extensive data exists for the structurally similar compound 3,5-Dinitrobenzoic acid (CAS No. 99-34-3).[3][4] This analog lacks only the bromine atom, making its solubility behavior a valuable reference point. Experimental data shows that the solubility of 3,5-Dinitrobenzoic acid increases with temperature across all tested solvents.[3][4] The general solubility trend for this class of compounds is: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water .[4]

Table 1: Mole Fraction Solubility (x₁) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures [3][4]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene |

| 273.15 | 0.0165 | 0.0125 | 0.0075 | 0.0045 | 0.0008 | 0.0002 |

| 283.15 | 0.0245 | 0.0185 | 0.0115 | 0.0070 | 0.0012 | 0.0004 |

| 293.15 | 0.0355 | 0.0270 | 0.0170 | 0.0105 | 0.0018 | 0.0006 |

| 303.15 | 0.0510 | 0.0390 | 0.0250 | 0.0155 | 0.0027 | 0.0009 |

| 313.15 | 0.0720 | 0.0550 | 0.0360 | 0.0225 | 0.0040 | 0.0014 |

| 323.15 | 0.1000 | 0.0770 | 0.0510 | 0.0320 | 0.0060 | 0.0021 |

Experimental Protocol: Thermodynamic Solubility Determination

The Equilibrium Shake-Flask Method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[5][6] It is a reliable and widely accepted technique for generating accurate solubility data.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg readability)

-

Glass vials with PTFE-lined screw caps

-

Constant-temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

-

Calibrated volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[7][8]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly seal the vials and place them in a constant-temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient duration, typically 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.[2][8]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to sediment.[2]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any suspended solid particles.

-

Quantification: Prepare accurate dilutions of the filtered saturated solution. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a calibration curve.

-

Calculation: Determine the solubility in the desired units (e.g., mg/mL, mol/L) from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The diagram below outlines the sequential steps of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

While direct, published solubility data for this compound is currently unavailable, this guide provides a comprehensive pathway for researchers to obtain this critical information. By leveraging comparative data from structural analogs and implementing the standardized shake-flask experimental protocol, laboratories can produce reliable and accurate solubility profiles. This data is fundamental for advancing the use of this compound in chemical synthesis, process optimization, and pharmaceutical development.

References

- 1. This compound | C7H3BrN2O6 | CID 3769937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-3,5-dinitrobenzoic acid: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,5-dinitrobenzoic acid, a key chemical intermediate. The document details its discovery and historical context, physicochemical properties, synthesis methodologies, spectroscopic data, and its significant role in the development of therapeutic agents, particularly as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring a bromine atom and two nitro groups on the benzoic acid backbone, makes it a versatile reagent in organic synthesis. The electron-withdrawing nature of the nitro groups and the presence of the bromine atom provide multiple reactive sites for the construction of complex molecules, most notably in the field of medicinal chemistry.

Discovery and History

The precise first synthesis of this compound is not detailed in a singular, seminal publication. Its history is interwoven with the broader exploration of substituted nitrobenzoic acids that took place in the mid-20th century. The synthesis of related compounds, such as various isomers of bromo-nitrobenzoic acids, was a subject of systematic investigation during this period, laying the groundwork for the preparation of more complex derivatives like this compound. Early synthetic strategies for similar compounds often relied on classical aromatic substitution reactions, with nitration of brominated precursors being a common approach. The synthesis of 3,5-dinitrobenzoic acid, for instance, was well-established and involved the direct nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[1] The introduction of a bromine atom onto such a dinitrated ring or the nitration of a pre-existing bromobenzoic acid would have been a logical extension of this work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 116529-60-3 | [2] |

| Molecular Formula | C₇H₃BrN₂O₆ | [2][3] |

| Molecular Weight | 291.01 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 213 °C | [4] |

| Boiling Point | 382.6 ± 42.0 °C (Predicted) | [4] |

| Density | 2.051 g/cm³ (Predicted) | [4] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process starting from benzoic acid.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromobenzoic Acid (Intermediate)

This protocol is adapted from standard bromination procedures for aromatic carboxylic acids.

-

Materials: Benzoic acid, iron filings, bromine, carbon tetrachloride (or another suitable inert solvent), sodium bisulfite solution, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place benzoic acid and a catalytic amount of iron filings in carbon tetrachloride.

-

Slowly add bromine from the dropping funnel with stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a suitable trap.

-

After the addition is complete, gently reflux the mixture until the evolution of HBr ceases.

-

Cool the reaction mixture and cautiously add a solution of sodium bisulfite to quench any unreacted bromine.

-

The organic layer is separated, and the solvent is removed by distillation. The crude 2-bromobenzoic acid can be purified by recrystallization.

-

Step 2: Synthesis of this compound